molecular formula C12H14N2O5 B030231 N-(4-Aminobenzoyl)-L-glutamic acid CAS No. 4271-30-1

N-(4-Aminobenzoyl)-L-glutamic acid

Cat. No.: B030231
CAS No.: 4271-30-1
M. Wt: 266.25 g/mol
InChI Key: GADGMZDHLQLZRI-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Aminobenzoyl)-L-glutamic acid: is an organic compound with the empirical formula C12H14N2O5 and a molecular weight of 266.25 g/mol . It is a derivative of folic acid and plays a significant role in various biochemical processes. This compound is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Mechanism of Action

Target of Action

N-(4-Aminobenzoyl)-L-glutamic acid, also known as 4-aminobenzoic acid (PABA), is an essential nutrient for many human pathogens, but dispensable for humans . It primarily targets the folic acid synthesis pathway . Folic acid is crucial for the growth and survival of many bacterial species, making it an attractive target for antimicrobial agents .

Mode of Action

The compound inhibits folic acid synthesis by binding to pteridine synthetase, a key enzyme in the folic acid synthesis pathway . This binding is more favorable than that of para-aminobenzoic acid, the natural substrate, effectively inhibiting the synthesis of folic acid . This disruption of folic acid synthesis hampers the growth and proliferation of the bacteria .

Biochemical Pathways

The affected biochemical pathway is the folic acid synthesis pathway. Folic acid is a vital cofactor in various metabolic reactions, including the synthesis of nucleotides. By inhibiting folic acid synthesis, this compound disrupts these metabolic processes, leading to the inhibition of bacterial growth .

Pharmacokinetics

This compound is absorbed through a passive process and undergoes phase II biotransformation . It can be metabolized by either N-acetylation or in conjugation with glycine in the liver to produce 4-aminohippuric acid . Both these metabolic processes can take place to synthesize 4-acetamidohippuric acid . These processes impact the bioavailability of the compound.

Result of Action

The result of the action of this compound is the inhibition of bacterial growth. By disrupting folic acid synthesis, the compound hampers the ability of bacteria to proliferate . Some derivatives of the compound have shown antibacterial activity, including inhibition of methicillin-resistant Staphylococcus aureus (MRSA), and have exhibited notable cytotoxicity for cancer HepG2 cell line .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s absorption and metabolism

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Amidation Reaction: One of the common methods to synthesize N-(4-Aminobenzoyl)-L-glutamic acid involves the amidation of 4-aminobenzoic acid with L-glutamic acid.

    One-Pot Synthesis: Another method involves a one-pot synthesis where protected amines (e.g., N-Alloc, N-Boc, and N-Cbz) are reacted with isocyanate intermediates generated in situ.

Industrial Production Methods: Industrial production of this compound often involves large-scale amidation reactions using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Reduction: Common reagents include reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products:

Comparison with Similar Compounds

Uniqueness: N-(4-Aminobenzoyl)-L-glutamic acid is unique due to its specific structure, which allows it to act as a potent inhibitor of folate-dependent enzymes. Its ability to form stable complexes with these enzymes makes it a valuable compound in both research and therapeutic applications.

Properties

IUPAC Name

(2S)-2-[(4-aminobenzoyl)amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5/c13-8-3-1-7(2-4-8)11(17)14-9(12(18)19)5-6-10(15)16/h1-4,9H,5-6,13H2,(H,14,17)(H,15,16)(H,18,19)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADGMZDHLQLZRI-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10873641
Record name N-(4-Aminobenzoyl)-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10873641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4271-30-1
Record name N-(4-Aminobenzoyl)-L-glutamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4271-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(p-Aminobenzoyl)glutamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004271301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Aminobenzoyl)-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10873641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-4-aminobenzoyl-L-glutamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.056
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(P-AMINOBENZOYL)GLUTAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BKY99A8HJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-Aminobenzoyl)-L-glutamic acid
Reactant of Route 2
Reactant of Route 2
N-(4-Aminobenzoyl)-L-glutamic acid
Reactant of Route 3
N-(4-Aminobenzoyl)-L-glutamic acid
Reactant of Route 4
Reactant of Route 4
N-(4-Aminobenzoyl)-L-glutamic acid
Reactant of Route 5
Reactant of Route 5
N-(4-Aminobenzoyl)-L-glutamic acid
Reactant of Route 6
Reactant of Route 6
N-(4-Aminobenzoyl)-L-glutamic acid
Customer
Q & A

Q1: What are the main applications of N-(4-Aminobenzoyl)-L-glutamic acid in current research?

A1: this compound is primarily studied for its applications in three main areas:

  • Pharmaceutical Impurity Analysis: It is a known impurity in folic acid preparations and requires careful monitoring and quantification. [, ]
  • Material Science: The compound acts as an effective building block for creating supramolecular gels, particularly in combination with other molecules like 2,2-bis(4-carboxyphenyl)hexafluoropropane or sebacic acid. These gels show promise for wastewater treatment due to their ability to adsorb dyes. [, ]
  • Drug Discovery: Researchers are exploring its potential in developing novel antimalarial drugs. Studies have investigated its conjugation with 1,3,5-triazine derivatives to target the Pf-DHFR enzyme in Plasmodium falciparum. [, ]

Q2: How does the structure of this compound influence its ability to form gels?

A2: The structure plays a crucial role in self-assembly and gelation. [] investigated the impact of using different diacids alongside this compound. The presence of multiple carboxyl groups, as seen in citric acid, hindered gelation compared to sebacic acid, suggesting that a balance of hydrogen bonding and hydrophobic interactions is crucial for gel formation.

Q3: Can you describe the morphology of the nanostructures formed by this compound based gels?

A3: Microscopy studies (SEM and TEM) revealed that this compound, when combined with 2,2-bis(4-carboxyphenyl)hexafluoropropane in ethanol/water mixtures, self-assembles into various nanostructures. These include sheets, rods, bars, and belts, with the specific morphology influenced by the ethanol/water ratio. []

Q4: What analytical techniques are commonly employed to characterize this compound?

A4: Several techniques are used:

  • Chromatographic methods: HPLC, both in analytical and preparative modes, is crucial for separation and purification. Thin-layer chromatography (TLC) coupled with densitometry is also utilized for impurity analysis. [, , , ]
  • Spectroscopy: FTIR helps identify functional groups and intermolecular interactions within the gels. []
  • Mass Spectrometry (LC-MS): Essential for confirming the identity and quantifying impurities. []
  • Nuclear Magnetic Resonance (NMR): Used for structural confirmation and purity assessment. []

Q5: Have there been studies on removing this compound from the environment?

A5: While research on the environmental impact of this compound is limited, one study [] investigated the degradation of methotrexate, a compound structurally related to folic acid, using a non-thermal pencil plasma jet. This suggests potential pathways for the degradation of similar compounds in wastewater treatment.

Q6: Are there any known computational studies on this compound?

A6: Yes, molecular docking studies have been conducted on this compound conjugated with 1,3,5-triazine derivatives to assess their potential as Pf-DHFR inhibitors. [, ] These studies provide insights into the binding interactions of these compounds with the target enzyme.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.